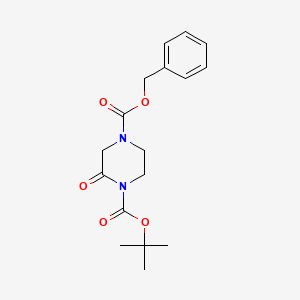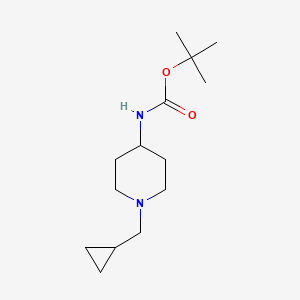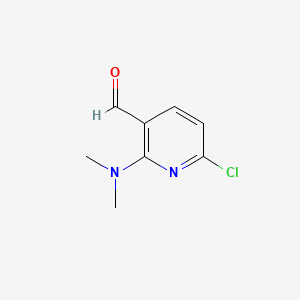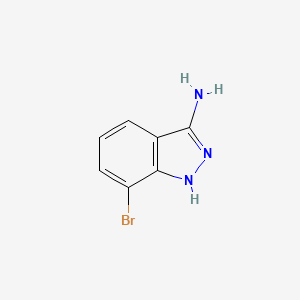
5-(4-Formylphenyl)-2-formylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Formylphenyl)-2-formylphenol, commonly known as 5-F2FP, is a synthetic phenolic compound with a wide range of applications in scientific research. It has been extensively studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. This article will discuss the synthesis method of 5-F2FP, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Electrochemical and Electrochemiluminescent Sensors
“5-(4-Formylphenyl)-2-formylphenol” has been used in the development of Covalent Organic Frameworks (COFs) . COFs show enormous potential for building high-performance electrochemical sensors due to their high porosity, large specific surface areas, stable rigid topology, ordered structures, and tunable pore microenvironments . They are used in the fabrication of chemical sensors, ions sensors, immunosensors, and aptasensors .
Fabrication of Electronic Devices
COFs, which “5-(4-Formylphenyl)-2-formylphenol” contributes to, have been used in the fabrication of electronic devices . The performance of these devices depends on the quality of active layers of films, which are affected by the COF’s insolubility during film fabrication .
Heterogeneous Catalysts
COFs, synthesized with “5-(4-Formylphenyl)-2-formylphenol”, have been used as heterogeneous catalysts . Their high porosity and large specific surface areas make them ideal for this application .
Chemical Sensing
COFs, which include “5-(4-Formylphenyl)-2-formylphenol”, have been used in chemical sensing . Their stable chemical properties and tunable pore microenvironments make them suitable for this application .
Synthesis of Biologically Active Compounds
Synthesis of Porphyrins
“5-(4-Formylphenyl)-2-formylphenol” has been used in the synthesis of porphyrins . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges .
作用機序
Target of Action
Similar compounds like 4-formylphenylboronic acid have been found to act as stabilizers and inhibitors for enzymes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through covalent bonding . The compound may induce changes in the target’s structure or function, affecting its activity.
Biochemical Pathways
Similar compounds have been found to be involved in various organic transformations . These transformations could potentially affect downstream biochemical pathways, leading to changes in cellular processes.
Result of Action
Based on the properties of similar compounds, it can be inferred that it may influence cellular processes by interacting with specific targets, potentially leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of 5-(4-Formylphenyl)-2-formylphenol can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds that can interact with 5-(4-Formylphenyl)-2-formylphenol. For instance, covalent organic frameworks (COFs), which are similar structures, have been found to act as nanoreactors, providing a proper environment for reactants to interact .
特性
IUPAC Name |
4-(4-formylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-13(9-16)14(17)7-12/h1-9,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBYWILPDWAYHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685053 |
Source


|
| Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Formylphenyl)-2-formylphenol | |
CAS RN |
1261930-12-4 |
Source


|
| Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

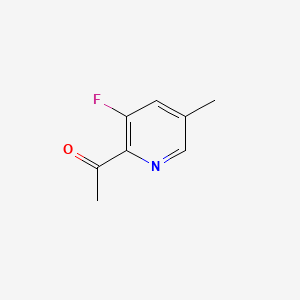
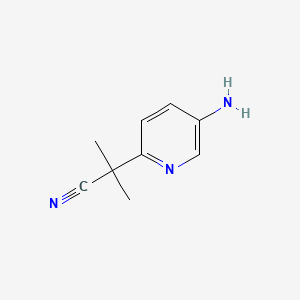
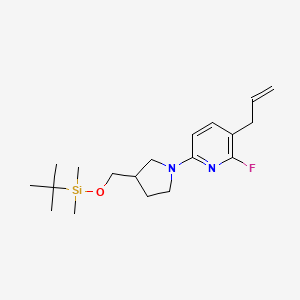
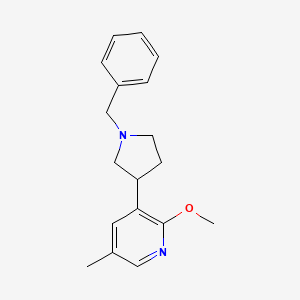
![6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B581480.png)
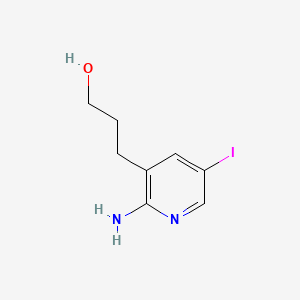
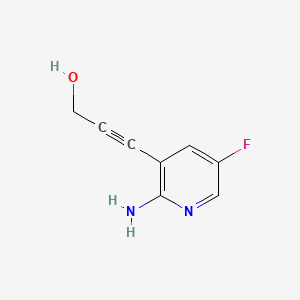
![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)

